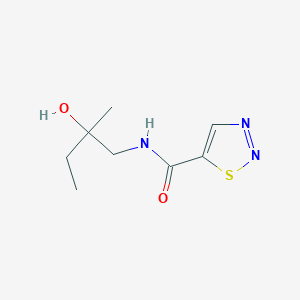![molecular formula C15H17NO5 B7589142 4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)
4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid is a chemical compound that has been widely studied in scientific research. It is commonly referred to as MMPM or Morphinan-6-carboxylic acid. This compound has been found to have potential applications in various fields, including medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of MMPM is not fully understood. However, studies have shown that MMPM acts as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, MMPM reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
MMPM has been found to have various biochemical and physiological effects. In animal studies, MMPM has been found to reduce inflammation, pain, and tumor growth. MMPM has also been found to have a neuroprotective effect and can protect the brain from damage caused by ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
MMPM has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. MMPM is also highly selective for COX-2, which makes it a useful tool for studying the role of COX-2 in various biological processes. However, MMPM also has limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. Further studies are needed to determine the safety and efficacy of MMPM in humans.
Zukünftige Richtungen
Several future directions for the study of MMPM have been proposed. One direction is to further investigate the mechanism of action of MMPM. Another direction is to study the pharmacokinetics and toxicity profile of MMPM in humans. Additionally, researchers can explore the potential of MMPM as a lead compound for developing new drugs for the treatment of various diseases. Finally, researchers can investigate the potential of MMPM as a tool for studying the role of COX-2 in various biological processes.
Conclusion:
In conclusion, 4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid is a promising compound that has potential applications in various fields of scientific research. The synthesis of MMPM has been widely studied, and several methods have been proposed to improve the yield and purity of the compound. MMPM has been found to have anti-inflammatory, analgesic, antitumor, and neuroprotective properties. Further studies are needed to determine the safety and efficacy of MMPM in humans. However, the potential of MMPM as a lead compound for developing new drugs for the treatment of various diseases makes it an exciting area of research.
Synthesemethoden
The synthesis of MMPM involves the reaction of morpholine-2-carboxylic acid with 2-methoxyphenylacetic acid in the presence of a catalyst. The reaction proceeds via an Esterification process to produce MMPM as the final product. The synthesis of MMPM has been widely studied, and several methods have been proposed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
MMPM has been found to have potential applications in various fields of scientific research. One of the most significant applications of MMPM is in the field of drug discovery. Researchers have found that MMPM has potential as a lead compound for developing new drugs for the treatment of various diseases. MMPM has been found to have anti-inflammatory, analgesic, and antitumor properties, which make it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-20-12-5-3-2-4-11(12)6-7-14(17)16-8-9-21-13(10-16)15(18)19/h2-7,13H,8-10H2,1H3,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMMBNOGVWLEIB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

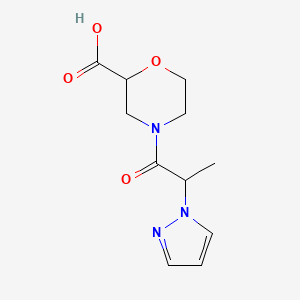
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)
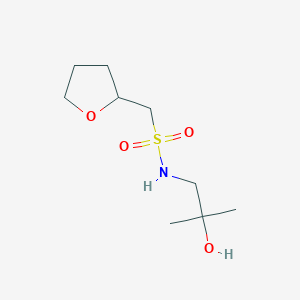
![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
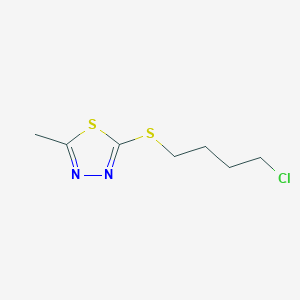
![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
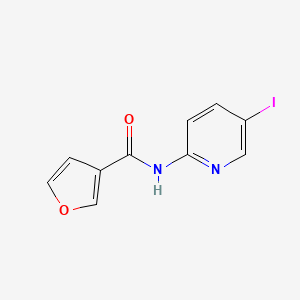
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)
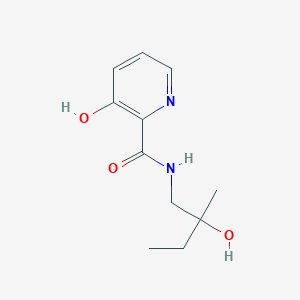
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)
